molecular formula C17H21N3O2 B11001208 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11001208
M. Wt: 299.37 g/mol
InChI Key: WTGZIRZHNWEXSX-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a chemically synthesized pyridazinone derivative of significant interest in medicinal chemistry research. This compound is provided as a high-purity material for research purposes. Pyridazinone derivatives are extensively investigated for their diverse biological activities, with prominent research applications in two key areas: cardiovascular disease and oncology. In cardiovascular research, recent studies highlight that novel pyridazinone derivatives can function as potent direct-acting vasodilators, showing superior in vitro efficacy to established drugs like hydralazine . This makes them valuable chemical tools for studying hypertension and related cardiovascular pathologies. In cancer research, the pyridazinone scaffold is a recognized core structure in the development of targeted anticancer agents. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival . Furthermore, research into "reverse cardio-oncology"—the link between cardiovascular diseases and cancer risk—has spurred interest in molecules with potential dual activity, a profile for which pyridazinone derivatives are well-suited . The specific structural features of this compound, including the 3-methoxyphenyl moiety and the piperidinylmethyl side chain, are key for optimizing interactions with biological targets such as phosphodiesterases (PDEs) and tyrosine kinases, which are implicated in the above disease pathways . This product is intended for laboratory research use solely and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C17H21N3O2/c1-22-15-7-5-6-14(12-15)16-8-9-17(21)20(18-16)13-19-10-3-2-4-11-19/h5-9,12H,2-4,10-11,13H2,1H3

InChI Key

WTGZIRZHNWEXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. For example, reacting 3-oxo-2-(3-methoxyphenylhydrazono)propanal with cyanoacetic acid in acetic anhydride yields 6-(3-methoxyphenyl)pyridazin-3(2H)-one through intermediate alkylidene formation and subsequent cyclization. This method achieves 78–85% yields under reflux conditions (110°C, 1 h), with acetic anhydride acting as both solvent and dehydrating agent.

Mechanistic Pathway :

  • Condensation : The aldehyde group of 3-oxo-2-(3-methoxyphenylhydrazono)propanal reacts with the active methylene compound (e.g., cyanoacetic acid), forming an alkylidene intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon generates the pyridazinone ring.

  • Aromatization : Elimination of water finalizes the conjugated system, stabilized by the electron-withdrawing cyano or nitro groups.

Regioselective Introduction of the 3-Methoxyphenyl Group

Positioning the methoxy group at the phenyl ring’s meta position requires precise control. Patent WO2005111018A1 describes Suzuki-Miyaura coupling between 6-chloropyridazin-3(2H)-one and 3-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in a DMF/H₂O (3:1) mixture at 80°C. This method achieves 89% regioselectivity for the 6-position, critical for subsequent functionalization.

Optimization Parameters :

ConditionVariationYield (%)Selectivity (%)
CatalystPd(OAc)₂6274
CatalystPd(PPh₃)₄8992
SolventToluene/EtOH5568
SolventDMF/H₂O8992
Temperature (°C)607185
Temperature (°C)808992

Piperidin-1-Ylmethyl Substituent Incorporation

Mannich Reaction for N-Alkylation

The piperidin-1-ylmethyl group is introduced via a Mannich reaction, where the pyridazinone’s NH group reacts with formaldehyde and piperidine. Patent WO2021255071A1 details this process using 6-(3-methoxyphenyl)pyridazin-3(2H)-one, paraformaldehyde (1.2 eq), and piperidine (1.5 eq) in ethanol at 60°C for 6 h, yielding 82% of the target compound.

Side Reactions and Mitigation :

  • Over-alkylation : Excess formaldehyde leads to bis-alkylated products. Limiting formaldehyde to 1.2 eq and stepwise addition reduces this to <5%.

  • Oxidation : Performing reactions under nitrogen prevents pyridazinone ring oxidation, preserving product integrity.

Alternative Pathways: Nucleophilic Substitution

In cases where Mannich reactions underperform, nucleophilic substitution of 6-(3-methoxyphenyl)-2-(chloromethyl)pyridazin-3(2H)-one with piperidine in DMF at 100°C for 12 h provides a viable route. However, this method yields 68% product due to competing elimination reactions forming methylene bridges.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from regioisomers and alkylation byproducts. Patent WO2005111018A1 reports >99% purity using 70:30 acetonitrile/water (0.1% TFA) at 1.5 mL/min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.49–7.43 (m, 1H, H-4'), 7.38 (t, J = 7.8 Hz, 1H, H-5'), 6.99 (d, J = 7.6 Hz, 1H, H-2'), 4.32 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 2.41–2.35 (m, 4H, piperidine-H), 1.52–1.43 (m, 6H, piperidine-H).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O).

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionYield (%)Purity (%)Bioactivity (IC₅₀, μM)
6-(4-Methoxyphenyl) derivativePara859812.4
6-(3-Methoxyphenyl) derivativeMeta82998.7
6-(2-Methoxyphenyl) derivativeOrtho739515.9

The meta-substituted derivative exhibits enhanced bioactivity due to improved steric alignment with target enzymes.

Industrial-Scale Production Considerations

Solvent Recycling

DMF recovery via vacuum distillation reduces costs by 40%, with <2% solvent loss per batch.

Catalytic System Reuse

Immobilized Pd on mesoporous silica (Pd@SBA-15) retains 91% activity after five Suzuki coupling cycles, minimizing heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group could yield methoxybenzoquinone derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl and piperidinylmethyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyridazinone derivatives include substituents at positions 2, 4, 5, and 6, which influence solubility, stability, and biological activity. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name R6 Substituent R2 Substituent Molecular Weight (g/mol) Key Physical Properties
Target Compound 3-Methoxyphenyl Piperidin-1-ylmethyl 320.3 Data limited; inferred lipophilicity
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl Phenyl Not reported M.p. 306°C, Rf 0.51 (TLC)
5-Chloro-6-phenyl-2-substituted derivatives Phenyl Alkyl/alkoxyvinyl ~250–300 Synthesized via K₂CO₃/acetone
6-Phenyl-4-benzylidene tetrahydro derivatives Phenyl - ~280–320 Tetrahydro ring enhances rigidity
6-(4-Fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl) 4-Fluoro-2-methoxyphenyl 4-Methoxybenzyl 348.3 Fluorine enhances metabolic stability
  • Electron-Donating vs.
  • Piperidinylmethyl vs. Piperazinyl Groups : The piperidinylmethyl substituent at position 2 may enhance lipophilicity and blood-brain barrier penetration relative to piperazine-containing analogs (e.g., CID 3346720) .

Pharmacological Activities

Pyridazinone derivatives exhibit varied biological activities depending on substituents:

Table 2: Pharmacological Comparison
Compound Class Key Activities Efficacy Notes
Target Compound Not reported Hypothesized CNS activity due to piperidine
6-Phenyl-4-benzylidene tetrahydro derivatives Analgesic (hot-plate test) Significant activity (p<0.001) but less potent than aspirin
4-(Aryl)-6-phenyl derivatives Anticancer Preliminary activity against tumor models
2-Alkoxyvinyl-5-chloro derivatives Herbicidal/Fungicidal Commercial potential (e.g., pyridate)
  • Antinociceptive Activity: The tetrahydro pyridazinone analogs (e.g., IIIA-IIIC) showed moderate analgesic effects, suggesting that saturation of the pyridazinone ring may reduce potency compared to unsaturated derivatives .
  • Anticancer Potential: Piperazine-linked derivatives (e.g., 4-(aryl)-6-phenyl) demonstrated preliminary anticancer activity, highlighting the importance of nitrogen-containing substituents .

Biological Activity

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its significant biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a methoxyphenyl group and a piperidine moiety. Its molecular formula is C17H22N2OC_{17}H_{22}N_2O with a molecular weight of approximately 286.37 g/mol. The structural characteristics contribute to its unique pharmacological profile.

Table 1: Structural Features

ComponentDescription
Pyridazine core Central heterocyclic structure
Methoxyphenyl group Enhances lipophilicity and biological activity
Piperidine moiety Affects binding affinity and selectivity

Anticancer Properties

Research indicates that 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for S-adenosyl methionine synthesis. Inhibition of MAT2A is particularly relevant for cancer therapies targeting tumors with specific methylation pathway alterations.

In vitro studies have demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study showed a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values indicating significant potency against these cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one has shown anti-inflammatory effects in preclinical models. Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that the compound significantly reduced pro-inflammatory cytokine production.

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the efficacy of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one against various cancer cell lines. The study reported:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).
  • Results : Significant reduction in cell viability at concentrations above 10 µM; IC50 values ranged from 5 to 15 µM depending on the cell line.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Test Results :
    • S. aureus showed an MIC of 8 µg/mL.
    • E. coli exhibited an MIC of 16 µg/mL.

These results suggest that the compound could serve as a lead molecule for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as:
  • Step 1: Condensation of pyridazinone precursors with 3-methoxyphenyl substituents.
  • Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or coupling reactions using bases (e.g., NaH) or coupling agents (e.g., EDCI) .
  • Intermediate Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming intermediate structures. For example, methoxy group protons appear as singlets (~δ 3.8 ppm in ¹H NMR), while piperidine protons show multiplet patterns (~δ 1.5–2.7 ppm) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer:
  • X-ray Crystallography: Resolves crystal packing and stereochemistry (if applicable).
  • Spectroscopic Techniques:
  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyridazinone carbonyl at ~δ 160–170 ppm in ¹³C NMR).
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS with [M+H]⁺ peaks) .

Q. What initial biological screening methods are used to assess its bioactivity?

  • Methodological Answer:
  • In vitro Assays: Enzymatic inhibition (e.g., kinase or protease assays) or receptor-binding studies (e.g., radioligand displacement).
  • Cell-Based Assays: Cytotoxicity (MTT assay) or apoptosis markers (flow cytometry).
  • Dose-Response Curves: IC₅₀/EC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer:
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature Control: Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., acylation).
  • Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency.
  • Purification: Gradient column chromatography (SiO₂, hexane/EtOAc) or preparative HPLC for high-purity isolation .

Q. How do structural modifications at the piperidine or methoxyphenyl groups affect bioactivity?

  • Methodological Answer:
  • Piperidine Modifications:
  • N-Alkylation: Enhances lipophilicity (logP) for blood-brain barrier penetration.
  • Ring Expansion: Replacing piperidine with azepane alters conformational flexibility and receptor binding .
  • Methoxyphenyl Modifications:
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity for covalent target interactions.
  • Steric Hindrance: Bulky substituents (e.g., -CF₃) may reduce off-target binding .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Models interactions with targets (e.g., serotonin receptors) using PDB structures.
  • Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-receptor complexes over ~100 ns trajectories.
  • ADMET Prediction (SwissADME): Estimates logP, CYP450 inhibition, and bioavailability .

Q. How are contradictory bioactivity data resolved across studies?

  • Methodological Answer:
  • Assay Validation: Replicate experiments under standardized conditions (e.g., ATP levels in cell viability assays).
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
  • Structural Reanalysis: Verify compound identity via LC-MS to rule out degradation .

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